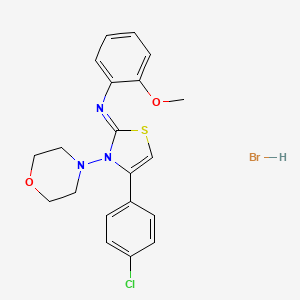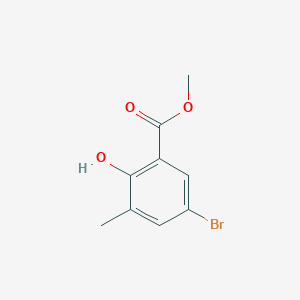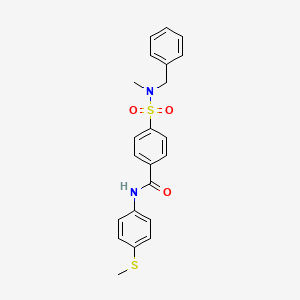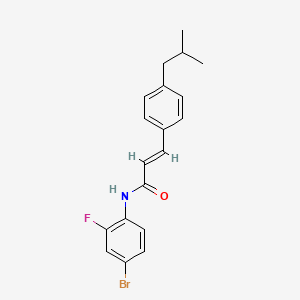![molecular formula C24H26N4O3 B2515467 N-(3-acétylphényl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]pipéridin-1-yl}acétamide CAS No. 1251552-87-0](/img/structure/B2515467.png)
N-(3-acétylphényl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]pipéridin-1-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antioxydantes
La structure du composé suggère une activité antioxydante potentielle. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, la protection des cellules contre les dommages oxydatifs et la prévention de maladies telles que le cancer, les troubles cardiovasculaires et les maladies neurodégénératives .
Activité anti-VIH-1
Certains dérivés de ce composé ont été évalués pour leurs propriétés anti-VIH-1. Enquêter sur son mécanisme d'action et optimiser sa structure pourrait conduire à de nouvelles thérapies antivirales .
Activité antileishmanienne
La leishmaniose, causée par des parasites protozoaires, affecte des millions de personnes dans le monde. Certains dérivés de la phtalide, y compris ce composé, présentent une activité antileishmanienne. Des recherches supplémentaires pourraient explorer son efficacité et son potentiel en tant qu'agent thérapeutique .
Potentiel antifongique
Les phtalides ont été étudiées pour leurs propriétés antifongiques. La structure unique de ce composé peut contribuer à sa capacité à inhiber la croissance fongique. Il est essentiel d'étudier son mode d'action et d'évaluer son efficacité contre des souches fongiques spécifiques .
Propriétés herbicides
Il est intéressant de noter que certaines phtalides sont connues pour leurs effets herbicides. Enquêter sur la possibilité que ce composé présente des propriétés similaires pourrait avoir des implications pour une agriculture durable et la lutte contre les mauvaises herbes .
Intermédiaires de synthèse
Au-delà de ses applications directes, la N-(3-acétylphényl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]pipéridin-1-yl}acétamide sert d'intermédiaire dans la synthèse d'autres systèmes hétérocycliques pertinents. Les chercheurs peuvent explorer son utilité dans la construction de molécules plus complexes .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-6-8-18(9-7-16)23-26-24(31-27-23)19-10-12-28(13-11-19)15-22(30)25-21-5-3-4-20(14-21)17(2)29/h3-9,14,19H,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOXYYFJDVEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenylethanediamide](/img/structure/B2515387.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)

![2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2515392.png)
![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)


![N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2515404.png)

